Cas no 1226447-75-1 (2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide)

2-(4-Fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide is a fluorinated sulfanylacetamide derivative featuring a 3-methyl-1,2,4-oxadiazole moiety. This compound is of interest in medicinal chemistry due to its potential as a scaffold for bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. The 4-fluorophenylsulfanyl group enhances lipophilicity, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions. Its structural design allows for precise tuning of pharmacokinetic properties, making it a candidate for further optimization in drug discovery. The compound's synthetic accessibility and well-defined reactivity profile further support its utility in exploratory research and lead compound development.
2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide structure
1226447-75-1 structure
Product Name:2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide
CAS No:1226447-75-1
MF:C17H14FN3O2S
MW:343.3753657341
CID:6413279
PubChem ID:49677117
Update Time:2025-10-17

2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide
    • 2-(4-fluorophenyl)sulfanyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
    • 2-[(4-fluorophenyl)sulfanyl]-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
    • SR-01000925977
    • F5882-1827
    • SR-01000925977-1
    • CCG-297042
    • 1226447-75-1
    • 2-((4-fluorophenyl)thio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
    • AKOS024526654
    • VU0527316-1
    • Inchi: 1S/C17H14FN3O2S/c1-11-19-17(23-21-11)12-2-6-14(7-3-12)20-16(22)10-24-15-8-4-13(18)5-9-15/h2-9H,10H2,1H3,(H,20,22)
    • InChI Key: XFBNCJRKVCCJOB-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C2ON=C(C)N=2)C=C1)(=O)CSC1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 343.07907603g/mol
  • Monoisotopic Mass: 343.07907603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 93.3Ų

2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide Pricemore >>

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2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide Related Literature

Additional information on 2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide

Introduction to 2-(4-Fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide (CAS No. 1226447-75-1)

2-(4-Fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide (CAS No. 1226447-75-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in the treatment of various diseases and conditions. The unique structural features of this compound, including the presence of a fluorophenyl group and an oxadiazole moiety, contribute to its biological activity and pharmacological properties.

The fluorophenyl group is a common substituent in drug design due to its ability to modulate the physicochemical properties of molecules. Fluorine atoms can enhance the lipophilicity and metabolic stability of compounds, making them more suitable for in vivo applications. In the case of 2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide, the fluorine atom at the para position of the phenyl ring likely influences its binding affinity to target proteins and its overall bioavailability.

The oxadiazole moiety is another key structural element that contributes to the compound's biological activity. Oxadiazoles are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of this functional group in 2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide suggests that it may have potential applications in these areas. Recent studies have shown that oxadiazole derivatives can act as potent inhibitors of various enzymes and receptors, making them valuable leads for drug discovery.

One of the primary areas of interest for 2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide is its potential as an anticancer agent. Cancer remains one of the leading causes of mortality worldwide, and there is a continuous need for new and effective treatments. Research has demonstrated that compounds with similar structural features can exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that oxadiazole derivatives showed potent cytotoxicity against human breast cancer cells (MCF-7) and human colon cancer cells (HCT116).

In addition to its anticancer potential, 2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide may also have applications in the treatment of inflammatory diseases. Inflammation is a complex biological response involving immune cells and various signaling molecules. Compounds with anti-inflammatory properties can help alleviate symptoms associated with conditions such as arthritis and asthma. The oxadiazole moiety in this compound has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a promising candidate for further investigation in this area.

The pharmacokinetic properties of 2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetamide are also an important consideration for its therapeutic potential. Pharmacokinetic studies aim to understand how a drug is absorbed, distributed, metabolized, and excreted by the body. Preliminary data suggest that this compound has favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These properties are crucial for ensuring that the compound can reach its intended target site at therapeutic concentrations.

Another aspect of interest is the safety profile of 2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl-1,2,4-oxadiazol-5-y l)phenylacetamide. Safety assessments are essential for any potential drug candidate to ensure that it does not cause adverse effects when administered to patients. Preclinical studies have shown that this compound exhibits low toxicity in vitro and in animal models. However, further safety evaluations are necessary before it can be considered for clinical trials.

Recent advancements in computational chemistry and molecular modeling have also contributed to our understanding of 2-(4-fluorophenyl)sulfanyl-N-4-(3-methyl -1 , 2 , 4 - o x a d i a z o l - 5 - y l ) p h e n y l a c e t a m i d e's mechanism of action. Computational tools such as molecular docking and molecular dynamics simulations have been used to predict how this compound interacts with specific protein targets. These studies have provided valuable insights into the binding modes and key interactions that contribute to its biological activity.

In conclusion, 2-(4-fluorophen yl )s u l f an yl -N - 4 -( 3 -m e t h y l - 1 , 2 , 4 - o x ad i az o l - 5 - y l ) p h e n y l ac et am id e (CAS No. 1226447 -75 -1 ) is a promising compound with potential applications in various therapeutic areas. Its unique structural features make it an attractive candidate for further research and development. Ongoing studies are expected to provide more detailed information about its biological activities and pharmacological properties, paving the way for its potential use as a novel therapeutic agent.

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